4-(Dimethylarsanyl)-N,N-dimethylaniline
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Overview
Description
4-(Dimethylarsanyl)-N,N-dimethylaniline is an organoarsenic compound that features both an arylamine and an arsine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylarsanyl)-N,N-dimethylaniline typically involves the reaction of dimethylarsine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsine group. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylarsanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The arsine group can be oxidized to form arsenic oxides.
Reduction: The compound can be reduced to form simpler arsenic-containing compounds.
Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Arsenic oxides and other oxidized arsenic species.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Dimethylarsanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in developing arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylarsanyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The arsine group can form bonds with sulfur-containing biomolecules, disrupting their function. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylarsanyl)aniline: Lacks the N,N-dimethyl groups, leading to different reactivity and applications.
N,N-Dimethylaniline: Lacks the arsine group, resulting in different chemical properties and uses.
Dimethylarsine: A simpler arsenic compound with distinct reactivity compared to 4-(Dimethylarsanyl)-N,N-dimethylaniline.
Uniqueness
This compound is unique due to the presence of both an arylamine and an arsine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
33733-72-1 |
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Molecular Formula |
C10H16AsN |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
4-dimethylarsanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16AsN/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 |
InChI Key |
GYOZADVVGXIRPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[As](C)C |
Origin of Product |
United States |
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